2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Overview
Description
The compound “2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group, two methoxy groups, a chloro group, and a fluoro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving aromatic substitution and amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents attached to the aromatic ring .Chemical Reactions Analysis
The compound, due to the presence of the amide group and aromatic rings, could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .Scientific Research Applications
Alzheimer's Disease Research : A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical , was used in positron emission tomography (PET) studies to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research found significant decreases in receptor densities, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
Antipathogenic Activity : Thiourea derivatives, which share structural similarities with the compound , demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings indicate the potential of these derivatives in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescent Probes in Biochemical Studies : Certain benzoxazole and benzothiazole derivatives, structurally related to the compound , have been used as fluorescent probes for sensing pH and metal cations. These compounds show high sensitivity to pH changes and selectivity in metal cation detection, attributable to the high acidity of their fluorophenol moiety (Tanaka et al., 2001).
Corrosion Inhibition in Carbon Steel : Research on methoxy-substituted phenylthienyl benzamidine derivatives, which are structurally similar, indicates their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. This study suggests the potential of these compounds in industrial applications for protecting metal surfaces (Fouda et al., 2020).
Cancer Research : A study on substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the compound , evaluated their potential as cytotoxic agents against various human cancer cell lines. The research showed promising results, especially with certain substitutions that enhanced activity against specific cell lines (Aliabadi et al., 2010).
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSCJEILSRMTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345913 | |
Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
CAS RN |
930470-97-6 | |
Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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